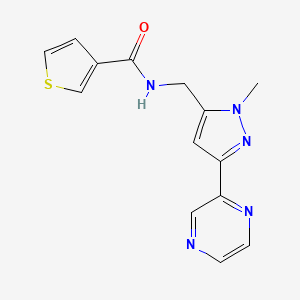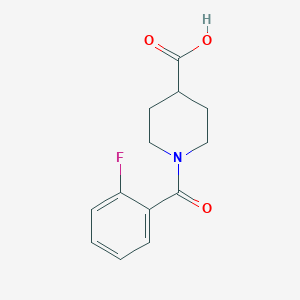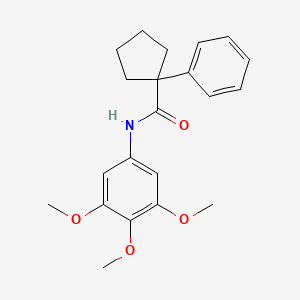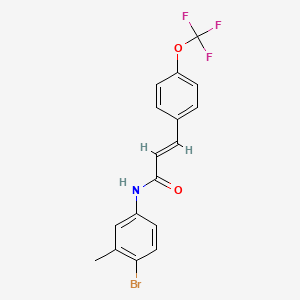
4-(N,N-dimethylsulfamoyl)-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(N,N-dimethylsulfamoyl)-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzamide is a useful research compound. Its molecular formula is C20H23N7O3S and its molecular weight is 441.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Amplifiers of Phleomycin Against Bacterial Strains The study conducted by D. J. Brown and W. Cowden (1982) illustrates the use of pyridinylpyrimidines derivatives, which share structural similarities with the specified compound, as amplifiers of phleomycin against Escherichia coli. This research highlights the potential of such compounds in enhancing antibiotic efficacy, showcasing an important application in microbiological research and the development of novel antimicrobial strategies Brown & Cowden, 1982.
Antioxidant, Antitumor, and Antimicrobial Activities The work by M. El‐Borai et al. (2013) delves into the synthesis of pyrazolopyridines and their significant antioxidant, antitumor, and antimicrobial activities. This study underscores the versatility of pyridinylamine and related structures in the development of compounds with potential therapeutic benefits, highlighting their role in cancer research and the fight against infectious diseases El‐Borai et al., 2013.
In Vitro Screening for Antimicrobial and Antioxidant Activities E. M. Flefel et al. (2018) reported on the synthesis of novel pyridine and fused pyridine derivatives, demonstrating their potential in antimicrobial and antioxidant activities. This suggests the compound's structure can be a basis for creating molecules that could combat microbial infections and oxidative stress, contributing to the broader field of medicinal chemistry and pharmacology Flefel et al., 2018.
Orally Active Histone Deacetylase Inhibitor Nancy Z. Zhou et al. (2008) described the design and synthesis of an isotype-selective small molecule histone deacetylase (HDAC) inhibitor that shows promise as an anticancer drug. This research emphasizes the importance of structurally complex compounds in developing new therapies for cancer, indicating the compound's relevance in oncological pharmacology Zhou et al., 2008.
Capillary Electrophoresis of Related Substances Lei Ye et al. (2012) explored the nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances, demonstrating the analytical applications of pyridinylpyrimidinamines in quality control and pharmaceutical analysis. This indicates the compound's utility in the development and analysis of pharmaceutical agents Ye et al., 2012.
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O3S/c1-27(2)31(29,30)16-8-6-15(7-9-16)20(28)23-14-13-22-18-10-11-19(26-25-18)24-17-5-3-4-12-21-17/h3-12H,13-14H2,1-2H3,(H,22,25)(H,23,28)(H,21,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAQFRHGOJRRDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCNC2=NN=C(C=C2)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-2-(2-(diethylamino)ethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2717526.png)

![N-[[4-[6-(Hydroxymethyl)-2,2-dimethylmorpholine-4-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2717530.png)
![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2717532.png)
![(Z)-8-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3,4-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2717533.png)








![2-[6-(Difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2717548.png)